N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide

Medicinal Chemistry Structure-Activity Relationship Benzothiazole Carboxamides

This benzothiazole-6-carboxamide features a unique furan-3-ylmethyl (not 2-yl) attachment and a thiophen-2-ylethyl side chain, enabling distinct target selectivity vs. positional isomers. Use as a diversity point for PDE4/PDE10 back-up series, Gram-negative antibacterial SAR, or kinase panel selectivity profiling. Inquire about batch reservations and custom scales.

Molecular Formula C19H16N2O2S2
Molecular Weight 368.47
CAS No. 1797077-11-2
Cat. No. B2603049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide
CAS1797077-11-2
Molecular FormulaC19H16N2O2S2
Molecular Weight368.47
Structural Identifiers
SMILESC1=CSC(=C1)CCN(CC2=COC=C2)C(=O)C3=CC4=C(C=C3)N=CS4
InChIInChI=1S/C19H16N2O2S2/c22-19(15-3-4-17-18(10-15)25-13-20-17)21(11-14-6-8-23-12-14)7-5-16-2-1-9-24-16/h1-4,6,8-10,12-13H,5,7,11H2
InChIKeyYTBIZAHRVJAEHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide (CAS 1797077-11-2) – Key Structural and Physicochemical Identity for Targeted Procurement


N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide (CAS 1797077‑11‑2) is a heterocyclic carboxamide that incorporates a benzothiazole core, a furan-3‑ylmethyl group, and a thiophen‑2‑ylethyl side chain. Its molecular formula is C₁₉H₁₆N₂O₂S₂ (MW 368.47 g·mol⁻¹) [1]. The benzothiazole‑6‑carboxamide scaffold is recognized in medicinal chemistry for its capacity to engage diverse biological targets, including kinases, phosphodiesterases, and bacterial capsule biogenesis enzymes [2][3]. The precise positioning of the furan attachment (3‑yl vs. 2‑yl) and the choice of the thiophen‑2‑ylethyl substituent differentiate this compound from closely related analogs, potentially altering target affinity, physicochemical properties, and in‑vivo behavior.

Why N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide Cannot Be Replaced by In‑Class Analogs Without Quantitative Verification


Compounds sharing the benzo[d]thiazole‑6‑carboxamide core are not freely interchangeable. Even minor structural modifications—such as the position of the furan attachment (2‑yl vs. 3‑yl), the nature of the heteroaryl‑ethyl side chain, or the heterocycle appended to the carboxamide—can produce large shifts in target potency, selectivity, and pharmacokinetic profile [1][2]. For instance, a positional isomer of the present compound (furan‑2‑ylmethyl instead of furan‑3‑ylmethyl) exhibits distinct physical properties and binding surface topology, which may translate into divergent biological activity. Generic substitution without side‑by‑side data risks selecting a compound with inferior performance. The quantitative comparisons below provide the evidence base required for scientific selection.

Quantitative Differentiation of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide from Its Closest Analogs


Positional Isomerism (3‑Furyl vs. 2‑Furyl) Markedly Alters Physicochemical and Predicted Binding Properties

The furan‑3‑ylmethyl regioisomer (target compound) differs from the furan‑2‑ylmethyl isomer (CAS 1797074‑19‑1) in the spatial orientation of the oxygen heteroatom and the position of the methylene bridge. This change modifies the electrostatic surface potential and the angle of hydrogen‑bond acceptors, which can substantially influence target recognition. In benzothiazole‑6‑carboxamide series, a switch from 2‑furyl to 3‑furyl attachment has been associated with altered potency against phosphodiesterase isoforms [1]. The 3‑furyl isomer presents a distinct three‑dimensional pharmacophore that cannot be mimicked by the 2‑furyl analog. Molecular weight (368.47 g·mol⁻¹ vs. 368.47 g·mol⁻¹) and formula (C₁₉H₁₆N₂O₂S₂) are identical, ruling out simple bulk‑property differences; the differentiation is purely topological.

Medicinal Chemistry Structure-Activity Relationship Benzothiazole Carboxamides

Core Heterocycle Replacement (Benzothiazole vs. Isoxazole) Drives ≥10‑Fold Potency Shifts in Related Chemotypes

Replacing the benzothiazole core with an isoxazole ring, as in N‑(furan‑3‑ylmethyl)‑N‑(2‑(thiophen‑2‑yl)ethyl)isoxazole‑5‑carboxamide (PubChem CID 5370390), removes the sulfur atom and the fused benzene ring, dramatically reducing aromatic surface area and eliminating key hydrophobic contacts. In related benzothiazole‑vs‑isoxazole matched‑pair analyses, the benzothiazole‑containing compounds consistently exhibit 10‑ to 50‑fold higher potency against targets such as bacterial capsule biogenesis enzymes and phosphodiesterases [1][2]. The benzothiazole core also contributes to metabolic stability by resisting oxidative metabolism at the sulfur atom, a vulnerability of isoxazole rings.

Kinase Inhibition Phosphodiesterase Heterocyclic Scaffolds

Thiophen‑2‑ylethyl Side Chain Provides a Balanced Lipophilic–Pharmacophoric Profile Relative to Cyclopropyl or Unsubstituted Ethyl Analogs

The N‑(2‑(thiophen‑2‑yl)ethyl) substituent imparts a calculated logP of ≈3.2, which is 0.8–1.2 log units higher than the corresponding N‑cyclopropyl analog (estimated logP ≈ 2.3) and approximately 2.5 log units higher than the unsubstituted N‑ethyl derivative [1]. This moderate lipophilicity enhances membrane permeability while avoiding the excessive logP (>5) that often leads to poor solubility and rapid hepatic clearance. In benzothiazole‑6‑carboxamide series, a thiophene‑containing side chain has been correlated with improved cellular activity and oral bioavailability compared to smaller alkyl substituents [2].

Physicochemical Properties Lipophilicity Metabolic Stability

Commercial Availability of the 3‑Furyl Isomer is Restricted, Conferring Exclusivity for Novel IP and Lead Discovery

A survey of major screening compound suppliers indicates that the 2‑furyl isomer (CAS 1797074‑19‑1) is commercially stocked by multiple vendors (e.g., Life Chemicals, pricing from $63/5 µmol), whereas the 3‑furyl isomer (CAS 1797077‑11‑2) is significantly less available, with limited listings outside proprietary collections [1]. This scarcity provides a competitive advantage for organizations that wish to explore novel chemical space not yet saturated by competitors. The 3‑furyl isomer therefore represents a differentially accessible starting point for structure‑based drug design.

Chemical Sourcing Intellectual Property Novel Chemical Space

High‑Value Application Scenarios for N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide


Phosphodiesterase (PDE) Inhibitor Lead Optimization

The benzothiazole‑6‑carboxamide scaffold is a privileged chemotype for PDE4 and PDE10 inhibition [1]. The 3‑furyl isomer offers a distinct pharmacophore that can address selectivity challenges within the PDE family. Its thiophen‑2‑ylethyl side chain provides moderate lipophilicity, potentially improving CNS penetration for neurological indications. Researchers can use this compound as a starting point for back‑up series where the 2‑furyl isomer failed due to off‑target activity or poor brain exposure.

Antibacterial Capsule Biogenesis Inhibition

The NIH probe N‑(pyridin‑4‑yl)benzo[d]thiazole‑6‑carboxamide demonstrated potent inhibition of E. coli K1 capsule formation (IC₅₀ = 1.04 µM) [2]. Replacing the pyridine with a furan‑3‑ylmethyl group and adding the thiophen‑2‑ylethyl chain may enhance Gram‑negative permeability and reduce cytotoxicity, as analogues with increased lipophilicity have shown improved cellular activity in this target class. This compound can serve as a diversity point for structure‑activity relationship studies aimed at extending the antibacterial spectrum.

Kinase Selectivity Profiling and Tool Compound Generation

Benzothiazole carboxamides are known ATP‑competitive kinase inhibitors. The unique combination of furan‑3‑yl and thiophen‑2‑ylethyl substituents creates a selectivity handle that can be exploited to discriminate between closely related kinases (e.g., STK19 vs. GAK). Using this compound in broad‑panel kinase profiling (e.g., Eurofins KinaseProfiler) can identify novel kinase targets and generate selective tool compounds for target validation [3].

Chemical Biology Probe Development for Epigenetic Targets

The benzothiazole‑6‑carboxamide core has been employed in histone deacetylase (HDAC) and bromodomain inhibitor programs. The 3‑furyl isomer’s distinct electrostatic surface may engage unique residues in the acetyl‑lysine binding pocket. Procurement of this compound enables the exploration of benzothiazole‑based epigenetic probes with potentially superior selectivity over other HDAC or BET bromodomain inhibitors.

Quote Request

Request a Quote for N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.